molecular formula C14H13FO B1525928 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene CAS No. 1036724-56-7

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Cat. No. B1525928
CAS RN: 1036724-56-7
M. Wt: 216.25 g/mol
InChI Key: XSUOTIYFHHBLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a chemical compound with the CAS Number: 540463-60-3 . It has a molecular weight of 232.25 and its IUPAC name is 1-(benzyloxy)-2-fluoro-4-methoxybenzene . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is 1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-1-methyl-4-(phenylmethoxy)benzene” is a solid at room temperature . It has a molecular weight of 232.25 .

Scientific Research Applications

Chemical Synthesis and Characterization

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene and its derivatives have been utilized extensively in chemical synthesis. For instance, certain derivatives act as potent methylating agents in the formation of alkylated compounds, indicating their significance in the synthesis of complex molecules (Copson et al., 1972). Similarly, reactions of XeF2 with phenyl substituted alcohols, including analogs of the subject compound, result in the transformation to fluoromethoxy derivatives, showcasing a broad application in synthetic chemistry (Stavber & Zupan, 1993).

Photophysical and Electrochemical Properties

The compound and its analogs have been the subject of studies focusing on their photophysical and electrochemical properties. For example, specific derivatives exhibit high fluorescence emission and photostability, making them suitable for imaging applications and displays. Their properties like solid-state emissive nature, water solubility, and solvent- and pH-independent fluorescence with large Stokes shifts are particularly noted (Beppu et al., 2015).

Material Science and Liquid Crystals

In the field of material science, the compound's derivatives have been used to investigate the spectral shifts and photoresponsive behavior of fluorinated liquid crystals. These studies are pivotal for enhancing the UV stability of materials while maintaining conductivity, which is crucial for various technological applications (Praveen & Ojha, 2012). Additionally, the molecular ordering of mesogens related to this compound has been computationally analyzed, providing insights into the behavior of liquid crystals in different modes of interaction (Ojha & Pisipati, 2003).

Radiopharmaceutical Research

In radiopharmaceutical research, derivatives of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene have been explored for their stability and potential use. The study of benzylfluoride derivatives in this context is crucial for designing stable radioligands for medical imaging and therapy, highlighting the compound's relevance in biomedical research (Magata et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUOTIYFHHBLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.